molecular formula C18H23N3O3 B2632047 ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate CAS No. 733800-76-5

ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate

Cat. No.: B2632047
CAS No.: 733800-76-5
M. Wt: 329.4
InChI Key: PWOOMCMQXHKBCR-UHFFFAOYSA-N
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Description

Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate typically involves the reaction of 1H-indole-1-acetic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of reactants to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate is unique due to its specific structure, which combines an indole moiety with a piperidine ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(2-indol-1-ylacetyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-24-18(23)20-11-8-15(9-12-20)19-17(22)13-21-10-7-14-5-3-4-6-16(14)21/h3-7,10,15H,2,8-9,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOOMCMQXHKBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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